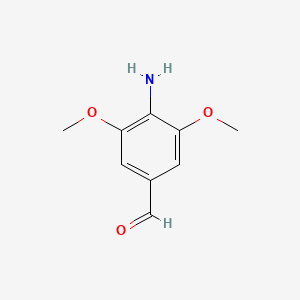

4-Amino-3,5-dimethoxybenzaldehyde

Description

4-Amino-3,5-dimethoxybenzaldehyde (CAS: 56066-34-3) is an aromatic aldehyde with the molecular formula C₉H₁₁NO₃ and a molecular weight of 197.19 g/mol. Structurally, it features an amino (-NH₂) group at the para position and two methoxy (-OCH₃) groups at the meta positions relative to the aldehyde functional group. This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the synthesis of heterocyclic compounds like triazoles (e.g., via reactions with substituted benzaldehydes) . While its direct pharmacological applications are less documented compared to analogs, its structural motifs align with bioactive molecules studied for anticancer and antimicrobial properties .

Propriétés

Numéro CAS |

56066-34-3 |

|---|---|

Formule moléculaire |

C9H11NO3 |

Poids moléculaire |

181.19 g/mol |

Nom IUPAC |

4-amino-3,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,10H2,1-2H3 |

Clé InChI |

SXXIBYAOLWVKKT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1N)OC)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-Amino-3,5-dimethoxybenzaldehyde is compared below with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity Amino vs. Hydroxy Groups: The amino group in this compound enhances nucleophilicity, making it a superior candidate for condensation reactions (e.g., with triazoles) compared to syringaldehyde, which contains a hydroxyl group. This difference is critical in synthesizing nitrogen-containing heterocycles . Methoxy Positioning: Compared to 4-Amino-3-methoxybenzaldehyde, the additional methoxy group at position 5 in this compound increases steric hindrance but may improve metabolic stability in drug candidates .

Caffeic Acid, though structurally distinct (dihydroxy and acrylic acid groups), shares antioxidant mechanisms but operates via different pathways, such as free radical scavenging .

Synthetic Utility this compound is prioritized in reactions requiring regioselective modifications (e.g., triazole synthesis), whereas syringaldehyde’s hydroxyl group limits its use in acid-sensitive reactions . The amino group in this compound facilitates Schiff base formation, a feature exploited in coordination chemistry and catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.